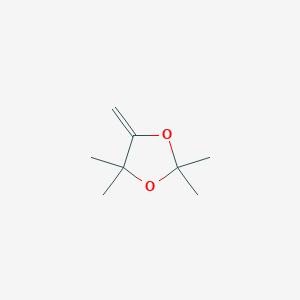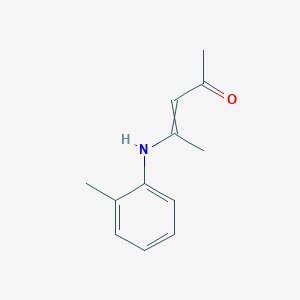
4-(2-Methylanilino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylanilino)pent-3-en-2-one is an enamino ketone with the molecular formula C12H15NO. It is a derivative of 4-(phenylamino)pent-3-en-2-one and presents a roughly planar pentenone backbone . This compound is characterized by an intramolecular N-H…O hydrogen bond and asymmetry in C-C distances, suggesting the presence of unsaturated bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylanilino)pent-3-en-2-one involves the reaction of 4-(phenylamino)pent-3-en-2-one with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylanilino)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where the anilino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylanilino)pent-3-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Methylanilino)pent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Phenylamino)pent-3-en-2-one
- 4-Methylpent-3-en-2-one
- 4-Chloropentan-2-one
Comparison
Compared to similar compounds, 4-(2-Methylanilino)pent-3-en-2-one is unique due to its intramolecular hydrogen bonding and planar structure . This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75924-41-3 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-(2-methylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-12(9)13-10(2)8-11(3)14/h4-8,13H,1-3H3 |
InChI-Schlüssel |
XUEFXWDJSSIJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

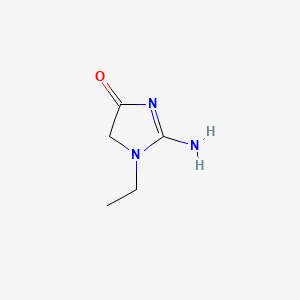

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

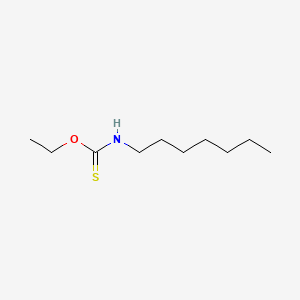
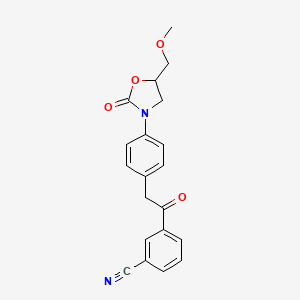
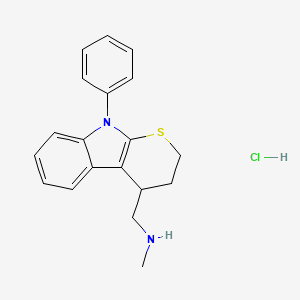
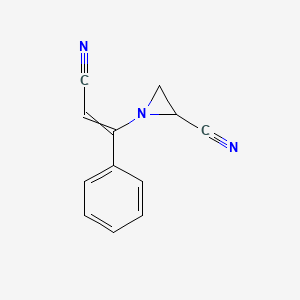
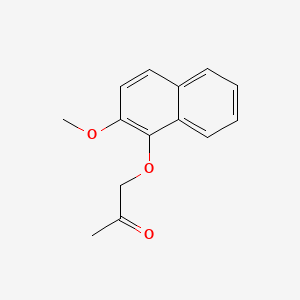
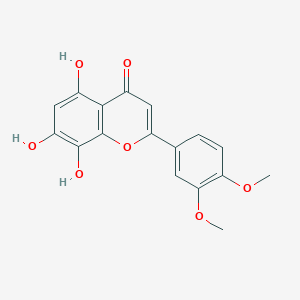
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
